molecular formula C9H16N2O B1342202 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol CAS No. 1015844-27-5

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol

Cat. No.: B1342202
CAS No.: 1015844-27-5
M. Wt: 168.24 g/mol
InChI Key: USCKYVAKIXSPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanol chain attached to the nitrogen atom at position 1

Scientific Research Applications

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol typically involves the reaction of 3,5-dimethylpyrazole with a butanol derivative. One common method is the alkylation of 3,5-dimethylpyrazole with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating further substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the substituent introduced, such as halides, ethers, or esters.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the butanol chain can influence the compound’s solubility and membrane permeability. These interactions can modulate the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the butanol chain, making it less hydrophilic and potentially less bioavailable.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzonitrile: Contains a benzonitrile group instead of a butanol chain, which can significantly alter its chemical properties and applications.

    Bis(3,5-dimethylpyrazol-1-yl)methane:

Uniqueness

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol is unique due to its combination of a pyrazole ring and a butanol chain This structure imparts specific solubility, reactivity, and biological activity characteristics that distinguish it from other similar compounds

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8-7-9(2)11(10-8)5-3-4-6-12/h7,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCKYVAKIXSPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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